molecular formula C25H25NO3S B491584 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 518321-70-5

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491584
CAS No.: 518321-70-5
M. Wt: 419.5g/mol
InChI Key: MBXPOHBWUWHOKO-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide are not well-documented . More research is needed to determine properties such as melting point, boiling point, density, molecular formula, and molecular weight.

Scientific Research Applications

Anticancer Applications

  • Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules was explored, demonstrating potential anticancer activity against various human cancer cell lines, including breast, lung, colon, ovary, and liver cancer. This suggests the structural motifs present in similar compounds may hold therapeutic potential in oncology (Kumar et al., 2015).

Photochemical Decomposition

  • The study on the photochemical decomposition of sulfamethoxazole, a benzenesulfonamide derivative, outlines the formation of various photoproducts, indicating the potential environmental impact and degradation pathways of similar compounds (Zhou & Moore, 1994).

Photodynamic Therapy Applications

  • A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing a Schiff base, shows high singlet oxygen quantum yield. Such properties are crucial for photodynamic therapy applications, highlighting the role of benzenesulfonamide derivatives in developing new photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

  • Synthesis and biological screening of various sulfonamide derivatives, including those with naphthalenyl and benzo[h]chromene structures, have shown significant inhibition of carbonic anhydrase. This enzyme plays critical roles in physiological processes, suggesting these compounds' potential in treating diseases where carbonic anhydrase activity is implicated (El-Gaby et al., 2018).

Future Directions

The future directions for research on this compound are not clear due to the lack of available information . Further studies are needed to understand its properties, synthesis, and potential applications.

Properties

IUPAC Name

4-propan-2-yl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3S/c1-16(2)17-11-13-18(14-12-17)30(27,28)26-23-15-22-20-8-5-6-10-24(20)29-25(22)21-9-4-3-7-19(21)23/h3-4,7,9,11-16,26H,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPOHBWUWHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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